REACTION_CXSMILES
|
ClS(O)(=O)=O.[CH2:6]([C:10]1([CH2:13][CH3:14])[CH2:12][NH:11]1)[CH2:7][CH2:8][CH3:9]>ClC(Cl)C>[CH2:6]([C@:10]1([CH2:13][CH3:14])[CH2:12][NH:11]1)[CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C1(NC1)CC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
NaOH (41 ml) were added
|
Type
|
DISTILLATION
|
Details
|
the mixture distilled at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
The organic phase of the distillate was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over KOH
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[C@]1(NC1)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |